5-Bromo-2-(2-thienyl)pyridine
Overview
Description
5-Bromo-2-(2-thienyl)pyridine is an organic compound with the molecular formula C9H6BrNS. It is a heterocyclic compound that contains both a pyridine and a thiophene ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
It’s known that this compound is used by researchers as a unique chemical in early discovery
Biochemical Pathways
Brominated pyridines are often used in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions . This suggests that 5-Bromo-2-(2-thienyl)pyridine may be involved in similar biochemical pathways.
Result of Action
A related compound, 5,10,15-tris(5-bromo-2-thienyl)porphyrin, has been synthesized and studied for its photophysical and photochemical properties, suggesting potential applications in photodynamic therapy .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(2-thienyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction . Additionally, this compound may interact with other biomolecules such as proteins and nucleic acids, influencing their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. For instance, the binding of this compound to cytochrome P450 can result in enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the modulation of enzyme activity and gene expression. At higher doses, this compound can become toxic, leading to adverse effects on cellular function and overall health . It is important to determine the optimal dosage range to maximize the benefits while minimizing the risks associated with this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the metabolism of this compound into various metabolites, which can then participate in other biochemical reactions . The effects on metabolic flux and metabolite levels are important considerations when studying the biochemical properties of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including the presence of transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, leading to its accumulation in certain cellular compartments . The distribution of this compound within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its activity and function, making it a key factor in understanding its overall biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-2-(2-thienyl)pyridine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and a boron reagent to form the carbon-carbon bond between the pyridine and thiophene rings . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. For example, using more stable and readily available boron reagents can be beneficial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-thienyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Coupling Reactions: Palladium catalysts and boron reagents are frequently used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
5-Bromo-2-(2-thienyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(2-thienyl)pyridine
- 5-Bromo-2-(5-bromo-2-thienyl)pyridine
- 2-(5-Bromo-2-pyridyl)thiophene
Uniqueness
5-Bromo-2-(2-thienyl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
5-bromo-2-thiophen-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYKHSYCYNRTKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531126 | |
Record name | 5-Bromo-2-(thiophen-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91891-74-6 | |
Record name | 5-Bromo-2-(thiophen-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(2-thienyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.